molecular formula C8H6F4 B1321535 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene CAS No. 1204296-09-2

2-Fluoro-1-methyl-4-(trifluoromethyl)benzene

Cat. No. B1321535
M. Wt: 178.13 g/mol
InChI Key: MOTVIUSOANTTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-1-methyl-4-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4F4 . It is also known by other names such as p-Fluorobenzotrifluoride, p,α,α,α-Tetrafluorotoluene, 4-Fluorobenzotrifluoride, α,α,α,p-Tetrafluorotoluene, p-(Trifluoromethyl)fluorobenzene, p-Fluorotrifluoromethylbenzene, Toluene, p,α,α,α-tetrafluoro-, 1-Fluoro-4-(trifluoromethyl)benzene, NSC 88289, α,α,α,4-tetrafluorotoluene .

Scientific Research Applications

Agrochemical and Pharmaceutical Industries

  • Field : Agrochemical and Pharmaceutical Industries .
  • Application : TFMP and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods : The synthesis and applications of TFMP involve various chemical reactions. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .
  • Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

FDA-Approved Drugs

  • Field : Pharmaceutical Industry .
  • Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA .
  • Methods : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results : These drugs have been used for various diseases and disorders .

Synthesis of Trifluoromethyl Benzoic Acid

  • Field : Organic Chemistry .
  • Application : It may be used as a starting material in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .
  • Methods : The synthesis involves reacting with n-butyllithium and carbon dioxide .
  • Results : The reaction results in the synthesis of 2,4,6-tris (trifluoromethyl)benzoic acid .

Synthesis of Trifluoromethoxy Derivatives

  • Field : Organic Chemistry .
  • Application : “2-Fluoro-1-methyl-4-(trifluoromethyl)benzene” can be used in the synthesis of 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid .
  • Methods : The synthesis involves lithiation and carboxylation .
  • Results : The reaction results in the synthesis of 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid .

Bioisostere in Drug Design

  • Field : Medicinal Chemistry .
  • Application : The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .
  • Methods : This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
  • Results : This technique has been used in the design of many pharmaceuticals .

Synthesis of Fluorinated Compounds

  • Field : Organic Chemistry .
  • Application : “2-Fluoro-1-methyl-4-(trifluoromethyl)benzene” can be used in the synthesis of various fluorinated compounds .
  • Methods : The synthesis involves various chemical reactions, including lithiation and carboxylation .
  • Results : The reaction results in the synthesis of various fluorinated compounds .

properties

IUPAC Name

2-fluoro-1-methyl-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-5-2-3-6(4-7(5)9)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTVIUSOANTTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622351
Record name 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-methyl-4-(trifluoromethyl)benzene

CAS RN

1204296-09-2
Record name 2-Fluoro-1-methyl-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Mkrtchyan, M Shkoor, S Sarfaraz, K Ayub… - Organic & …, 2023 - pubs.rsc.org
The stoichiometric defluorinative functionalization of ArCF3 is a conceptually appealing research target. It enables the challenging late-stage functionalization of CF3-containing …
Number of citations: 1 pubs.rsc.org

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